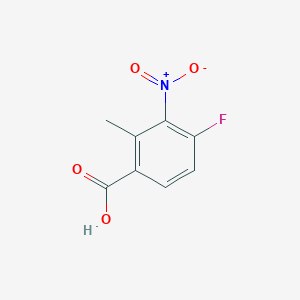

4-Fluoro-2-methyl-3-nitrobenzoic acid

Description

Contextual Significance in Organic Synthesis and Medicinal Chemistry

The primary significance of 4-Fluoro-2-methyl-3-nitrobenzoic acid lies in its role as a versatile intermediate or building block in organic synthesis. The strategic placement of its multiple functional groups allows for a variety of chemical transformations. In medicinal chemistry, the introduction of fluorine atoms into organic molecules is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity, which can improve the pharmacokinetic profile of a drug candidate.

While specific examples of marketed pharmaceuticals derived directly from this compound are not prominent in the literature, its structural motifs are relevant. For instance, the related compound, 4-fluoro-3-nitrobenzoic acid, serves as a precursor for the synthesis of benzimidazoles, a class of compounds with diverse biological activities, including antimicrobial and acetylcholinesterase inhibition properties. sigmaaldrich.com By analogy, this compound could potentially be used to create novel, substituted heterocyclic systems for drug discovery programs. The presence of the methyl group adds an additional point of diversity for molecular design compared to its non-methylated counterpart.

Structural Characteristics and Functional Group Analysis

The molecular structure of this compound (C₈H₆FNO₄) is key to its chemical reactivity. The molecule consists of a central benzene (B151609) ring substituted with four different functional groups, leading to a specific electronic and steric environment.

Carboxylic Acid Group (-COOH): This acidic group is the primary site for reactions such as esterification and amidation, allowing for the covalent linkage of the molecule to other chemical scaffolds.

Fluorine Atom (-F): Located at position 4, the highly electronegative fluorine atom significantly influences the electronic properties of the aromatic ring through its inductive effect. It can also enhance the lipophilicity of molecules, a crucial factor for biological membrane permeability.

Methyl Group (-CH₃): Positioned at the 2-position, this group provides steric bulk, which can influence the regioselectivity of subsequent reactions. It can also be a site for further functionalization under specific conditions.

Nitro Group (-NO₂): The strongly electron-withdrawing nitro group at position 3 deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Furthermore, the nitro group is readily reducible to an amine (-NH₂), providing a key synthetic handle to introduce a nucleophilic site and build complex heterocyclic structures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1079991-68-6 |

| Molecular Formula | C₈H₆FNO₄ |

| Molecular Weight | 199.14 g/mol |

Note: Detailed experimental data such as melting point, boiling point, and spectroscopic information for this specific compound are not widely available in published scientific literature.

Historical Context of its Emergence in Chemical Research

The historical emergence of this compound in chemical research is not well-documented in publicly accessible scientific literature or historical records. Unlike foundational reagents, its existence is primarily noted in the catalogs of chemical suppliers that specialize in providing unique building blocks for research and development.

The synthesis of related compounds offers some context. For example, a 2020 patent describes a method for producing the precursor 4-fluoro-2-methylbenzoic acid, highlighting the challenges in synthesizing polysubstituted benzoic acids without generating multiple isomers that require difficult purification. google.com The nitration of such a precursor would be the logical final step to produce this compound. The presence of a CAS number (1079991-68-6) confirms that the compound has been synthesized and characterized at some point, but its entry into the broader chemical research landscape appears to be as a niche reagent rather than a compound associated with a landmark discovery or application.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-methyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-4-5(8(11)12)2-3-6(9)7(4)10(13)14/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCPINGKKONVKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 2 Methyl 3 Nitrobenzoic Acid

Established Synthetic Pathways and Reaction Mechanisms

The primary and most direct method for the synthesis of 4-Fluoro-2-methyl-3-nitrobenzoic acid is through the electrophilic aromatic substitution, specifically the nitration, of its precursor, 4-Fluoro-2-methylbenzoic acid.

Nitration of 4-Fluoro-2-methylbenzoic Acid

The introduction of a nitro group onto the aromatic ring of 4-Fluoro-2-methylbenzoic acid is typically achieved using a mixed acid nitrating system. This involves the reaction of the substrate with a nitrating agent, such as nitric acid or a nitrate (B79036) salt, in the presence of a strong acid catalyst, most commonly concentrated sulfuric acid. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

While a specific protocol for 4-Fluoro-2-methylbenzoic acid is not extensively detailed in publicly available literature, the synthesis can be reliably inferred from established procedures for structurally similar compounds, such as 4-fluorobenzoic acid and 5-fluoro-2-methylbenzoic acid.

Optimization of Reaction Conditions and Reagent Stoichiometry

The efficiency and selectivity of the nitration reaction are highly dependent on carefully controlled conditions. Key parameters include temperature, reaction time, and the stoichiometric ratios of the reagents.

Temperature Control: The nitration of aromatic compounds is an exothermic reaction. Maintaining a low temperature, typically between 0°C and room temperature, is crucial to prevent over-nitration (the formation of dinitro products) and to control the regioselectivity of the reaction. chemicalbook.comgoogle.com

Nitrating Agent: A mixture of concentrated nitric acid and concentrated sulfuric acid is the most common nitrating system. Fuming nitric acid and oleum (B3057394) (sulfuric acid containing dissolved SO₃) can be used for less reactive substrates or to increase the reaction rate, but this also increases the risk of side product formation. google.com In some cases, a nitrate salt like potassium nitrate is used in sulfuric acid, which generates the nitronium ion in situ. chemicalbook.com

Reagent Ratios: Typically, a slight excess of the nitrating agent (e.g., 1.1 to 1.2 molar equivalents relative to the benzoic acid substrate) is used to ensure complete conversion. chemicalbook.comgoogle.com The amount of sulfuric acid used is generally substantial, as it serves as both a catalyst and the reaction solvent.

The following tables outline typical reaction conditions based on the nitration of analogous compounds.

Table 1: Reaction Conditions for Nitration of 4-Fluorobenzoic Acid Create an interactive table based on the following data:

| Parameter | Value | Reference |

|---|---|---|

| Substrate | 4-Fluorobenzoic Acid | chemicalbook.com |

| Nitrating Agent | Potassium Nitrate (1.1 eq.) | chemicalbook.com |

| Acid/Solvent | Concentrated Sulfuric Acid | chemicalbook.com |

| Temperature | Cooled in an ice bath, then room temperature | chemicalbook.com |

| Reaction Time | Stirred overnight | chemicalbook.com |

Table 2: Comparative Reaction Conditions for Nitration of 5-Fluoro-2-methylbenzoic Acid Create an interactive table based on the following data:

| Parameter | Condition A | Condition B | Reference |

|---|---|---|---|

| Substrate | 5-Fluoro-2-methylbenzoic Acid | 5-Fluoro-2-methylbenzoic Acid | google.com |

| Nitrating Agent | Nitric Acid (65%, 1.2 eq) | Fuming Nitric Acid (99%, 1.2 eq) | google.com |

| Acid/Solvent | Concentrated Sulfuric Acid | Conc. H₂SO₄ and Oleum (65% SO₃) | google.com |

| Temperature | 0°C | 0°C | google.com |

| Reaction Time | 1 hour | 1 hour | google.com |

These examples highlight that stronger nitrating conditions (fuming nitric acid and oleum) can drive the reaction to completion while minimizing certain side products if controlled carefully. google.com

Analysis of Regioselectivity and Isomer Formation

The position of the incoming nitro group on the 4-fluoro-2-methylbenzoic acid ring is directed by the three existing substituents: the fluoro (-F) group at position 4, the methyl (-CH₃) group at position 2, and the carboxylic acid (-COOH) group at position 1.

Directing Effects: The -CH₃ and -F groups are activating, ortho-, para-directors. The -COOH group is a deactivating, meta-director.

Positional Analysis:

Position 3: This position is ortho to the activating methyl group and meta to the deactivating carboxylic acid group. Both effects favor substitution at this position.

Position 5: This position is para to the activating methyl group, ortho to the activating fluoro group, and meta to the deactivating carboxylic acid group. All three groups direct substitution to this position, making it also highly favored.

Position 6: This position is ortho to the deactivating carboxylic acid group and is sterically hindered by both the -COOH and -CH₃ groups, making substitution here unlikely.

Therefore, the nitration of 4-fluoro-2-methylbenzoic acid is expected to yield a mixture of two primary constitutional isomers: the desired This compound and the isomeric byproduct 4-Fluoro-2-methyl-5-nitrobenzoic acid . The precise ratio of these isomers is highly dependent on the specific reaction conditions, particularly the temperature and the composition of the nitrating mixture. The separation of such closely related isomers often presents a significant challenge in the purification stage. google.com

Purification and Isolation Strategies

The standard procedure for isolating the product from the reaction mixture involves quenching the reaction by carefully pouring it over crushed ice and water. chemicalbook.com This precipitates the crude solid product, which can then be collected by vacuum filtration and washed with cold water to remove residual acids.

Further purification to separate the desired 3-nitro isomer from the 5-nitro isomer and any unreacted starting material can be complex. Common laboratory and industrial techniques include:

Recrystallization: This method relies on differences in solubility between the isomers in a given solvent system. Finding a suitable solvent that allows for the preferential crystallization of one isomer is key.

pH-Mediated Separation: As described for similar chloro-fluoro-nitrobenzoic acid isomers, exploiting subtle differences in the pKa values of the isomeric acids can be a viable separation strategy. google.com This may involve careful adjustment of the pH of an aqueous solution to selectively precipitate one isomer while the other remains dissolved as its conjugate base salt. google.com

Chromatography: For smaller scale preparations or when very high purity is required, column chromatography can be used to separate the isomers based on their differential adsorption to a stationary phase.

Exploration of Alternative Synthetic Routes

Beyond the direct nitration of 4-fluoro-2-methylbenzoic acid, other synthetic strategies can be envisioned, often involving the formation of the benzoic acid functionality at a later stage of the synthesis.

One plausible alternative route is the oxidation of a suitable precursor, such as 4-fluoro-2-methyl-3-nitrotoluene . This approach changes the synthetic sequence, introducing the nitro group first onto a toluene (B28343) derivative, followed by the oxidation of the methyl group at the 2-position to a carboxylic acid. This strategy is documented for the synthesis of other nitro-fluorobenzoic acids. wipo.int The oxidation step can be achieved using strong oxidizing agents like potassium permanganate (B83412) or chromic acid.

Another potential multi-step pathway could begin with a different starting material, such as a substituted aniline. For example, a route analogous to the synthesis of 2-methyl-3-fluoro-6-nitrobenzoic acid could start from an appropriately substituted fluoro-nitro-aniline. patsnap.com This would involve a sequence of reactions such as diazotization to introduce a cyano group (a Sandmeyer reaction), followed by hydrolysis of the nitrile to the carboxylic acid. patsnap.com While more complex, such routes can offer advantages in terms of regiochemical control.

Advanced Synthetic Techniques and Methodological Innovations

Modern synthetic chemistry seeks to improve upon traditional batch methods by employing technologies that offer greater efficiency, safety, and scalability. For nitration reactions, which are often fast and highly exothermic, continuous flow chemistry has emerged as a significant innovation.

In a continuous flow setup, small volumes of the reactants are continuously mixed in a microreactor or a tube reactor. This allows for precise control over reaction parameters like temperature and residence time. The high surface-area-to-volume ratio of these reactors enables rapid heat dissipation, significantly improving the safety profile and allowing reactions to be run under more aggressive conditions without compromising selectivity. google.com A patent describing the nitration of the similar 5-fluoro-2-methylbenzoic acid details the use of a continuous flow process, which resulted in full conversion and minimal formation of dinitro byproducts. google.com This methodology could be directly applicable to the synthesis of this compound, offering a safer and more scalable alternative to conventional batch processing.

Stereoselective Synthesis Approaches

Currently, there is no specific information available in the searched literature regarding the stereoselective synthesis of this compound. The molecule itself is achiral and does not possess any stereocenters. Therefore, stereoselective synthesis, which is concerned with the selective formation of stereoisomers, is not directly applicable to the synthesis of this specific compound.

Green Chemistry Principles in the Synthesis of Nitro-Fluoroaromatics

The application of green chemistry principles is increasingly important in the synthesis of all chemical compounds to reduce environmental impact. For the synthesis of nitro-fluoroaromatics, these principles would generally involve:

Use of Safer Solvents: Traditional nitration reactions often use large quantities of concentrated sulfuric and nitric acids, which are highly corrosive and produce significant waste. Green chemistry approaches would favor the use of alternative, less hazardous solvent systems or solvent-free conditions where possible.

Catalytic Nitration: The development of solid acid catalysts or other recyclable catalytic systems for nitration can reduce the amount of acid waste generated compared to stoichiometric methods.

Energy Efficiency: Employing methods like microwave-assisted synthesis can potentially reduce reaction times and energy consumption. For example, the Fischer esterification of substituted benzoic acids has been improved under sealed-vessel microwave conditions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

While these are general principles, specific studies applying these green chemistry approaches directly to the synthesis of this compound are not detailed in the available search results.

Catalytic Methods for Selective Functionalization

Catalytic methods are crucial for achieving selective functionalization in aromatic compounds. For a molecule like this compound, catalytic methods could theoretically be applied in its synthesis or subsequent modification.

Catalytic Nitration: The introduction of the nitro group onto a 4-fluoro-2-methylbenzoic acid precursor could potentially be achieved using a catalyst to control the regioselectivity, directing the nitro group to the 3-position.

Oxidation of a Methyl Group: A common route to benzoic acids is the catalytic oxidation of a corresponding toluene derivative. For instance, a method for preparing 2-methyl-3-nitrobenzoic acid involves the oxidation of 3-nitro-o-xylene. A similar catalytic oxidation of 4-fluoro-2,3-dinitrotoluene could theoretically yield the target compound, though this specific transformation is not documented.

Functionalization via C-H Activation: Modern catalytic methods often involve the direct functionalization of C-H bonds. While specific applications for this compound are not found, related research on other substituted aromatics suggests that catalysts could be used to introduce or modify functional groups with high selectivity, potentially reducing the number of steps required in a synthetic sequence.

Spectroscopic and Advanced Analytical Characterization of 4 Fluoro 2 Methyl 3 Nitrobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the structure of a molecule by analyzing the chemical environment of its hydrogen atoms (protons). The spectrum for 4-Fluoro-2-methyl-3-nitrobenzoic acid would be expected to show distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups, and the electron-donating effect of the methyl group, as well as coupling to the adjacent fluorine atom. The methyl group would appear as a singlet, shifted downfield due to the influence of the aromatic ring and adjacent nitro group.

No specific experimental ¹H NMR data for this compound was found in the provided search results.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would display a single resonance for the fluorine atom on the benzene (B151609) ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal would exhibit coupling to the neighboring aromatic protons, which can be observed in the proton-coupled ¹⁹F NMR spectrum, providing valuable information for assigning the proton signals.

No specific experimental ¹⁹F NMR data for this compound was found in the provided search results.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum of this compound would show distinct signals for each of the unique carbon atoms in the molecule, including the carboxyl carbon, the aromatic carbons, and the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents (fluoro, methyl, nitro, and carboxyl groups). The carbon directly bonded to the fluorine atom would appear as a doublet due to carbon-fluorine coupling, a key feature for spectral assignment.

No specific experimental ¹³C NMR data for this compound was found in the provided search results.

To unequivocally confirm the structure of this compound and assign all proton and carbon signals, two-dimensional (2D) NMR techniques would be employed. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton correlations, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These experiments provide a complete and unambiguous picture of the molecular structure by connecting the different NMR signals.

No specific 2D NMR data for this compound was found in the provided search results.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of this compound. By comparing the experimentally measured exact mass with the calculated theoretical mass for the chemical formula C₈H₆FNO₄, the identity of the compound can be confirmed with a high degree of confidence.

No specific HRMS data for this compound was found in the provided search results.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For the analysis of this compound, a reverse-phase LC method is typically employed. This involves a non-polar stationary phase (like C18) and a polar mobile phase.

The primary role of MS in this context is to confirm the molecular weight and provide structural information through fragmentation analysis. In electrospray ionization (ESI) mode, which is common for this type of molecule, the compound can be detected as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Given the acidic nature of the carboxylic group, negative ion mode is often highly sensitive, yielding an ion corresponding to a mass-to-charge ratio (m/z) of 198.12, which results from the loss of a proton from the molecular weight of 199.14 g/mol . sigmaaldrich.com Tandem MS (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing further structural confirmation by identifying characteristic fragment ions.

Table 1: Expected LC-MS Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₈H₆FNO₄ |

| Molecular Weight | 199.14 |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Expected [M-H]⁻ Ion (m/z) | 198.12 |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) operates on the same principles as LC-MS but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and faster analysis times. For this compound, a UPLC-MS method would provide sharper and more defined peaks, allowing for better separation from potential impurities that might not be resolved by conventional HPLC. sielc.com The enhanced chromatographic resolution is particularly valuable for purity assessments and for the analysis of the compound in complex matrices. The mass spectrometry data obtained would be analogous to that from LC-MS, confirming the molecular weight and fragmentation patterns with higher precision and sensitivity.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds. Analysis of a structurally similar compound, 4-methyl-3-nitrobenzoic acid, provides insight into the expected spectral features. researchgate.net

Key characteristic vibrations include:

O-H Stretch: A broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the stretching of the hydroxyl group in the carboxylic acid, which is typically broadened by hydrogen bonding.

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in the carboxylic acid is anticipated around 1700 cm⁻¹.

NO₂ Stretches: The nitro group will exhibit two distinct stretching vibrations: an asymmetric stretch typically found in the 1500-1560 cm⁻¹ region and a symmetric stretch in the 1335-1385 cm⁻¹ region. researchgate.net

C-F Stretch: A strong absorption band corresponding to the carbon-fluorine bond stretch is expected in the 1000-1400 cm⁻¹ range.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C ring stretching vibrations occur in the 1400-1600 cm⁻¹ region.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretch, H-bonded | 2500 - 3300 (Broad) |

| Carboxylic Acid (C=O) | Stretch | ~1700 (Strong) |

| **Nitro (NO₂) ** | Asymmetric Stretch | 1500 - 1560 (Strong) |

| **Nitro (NO₂) ** | Symmetric Stretch | 1335 - 1385 (Strong) |

| Aromatic Ring (C=C) | Ring Stretch | 1400 - 1600 |

| Aryl-F (C-F) | Stretch | 1000 - 1400 (Strong) |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the electronic transitions associated with the substituted benzene ring. The presence of the carboxylic acid and, more significantly, the nitro group—a strong chromophore—results in characteristic absorption bands in the UV region. Aromatic nitro compounds typically exhibit strong absorption due to π → π* transitions of the benzene ring and n → π* transitions associated with the nitro group. The exact position of the maximum absorbance (λmax) is influenced by the solvent used for the analysis.

Chromatographic Methods for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds like this compound. A reverse-phase HPLC method is typically developed and validated for this purpose. ekb.egresearchgate.net

A common setup would involve:

Column: An octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) column.

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (often with an acid modifier like formic acid or phosphoric acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comresearchgate.net

Detector: A UV detector set to a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum.

Purity Assessment: The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Vendor specifications often indicate a purity of 98% or higher as determined by HPLC. sigmaaldrich.com

Table 3: Typical HPLC Parameters for Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Detection | UV Absorbance (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is best suited for the analysis of volatile and thermally stable compounds. Due to its low volatility and the polar nature of the carboxylic acid group, this compound is not directly amenable to GC analysis. The carboxylic acid can cause poor peak shape and interact with the GC column. researchgate.net

To overcome this, a derivatization step is necessary to convert the non-volatile acid into a more volatile derivative. A common approach is esterification, for example, reacting the carboxylic acid with methanol in the presence of an acid catalyst to form the corresponding methyl ester (Methyl 4-fluoro-2-methyl-3-nitrobenzoate). This derivative is significantly more volatile and less polar, making it suitable for GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.net

X-ray Diffraction Analysis for Solid-State Structure Elucidation

Without experimental crystallographic data, a detailed discussion of the solid-state structure, including parameters such as the crystal system, space group, and unit cell dimensions, cannot be provided. Furthermore, insights into intermolecular interactions, such as hydrogen bonding and aromatic stacking, which are critical for understanding the supramolecular chemistry of this compound, remain speculative.

Further research involving the successful crystallization of this compound and subsequent X-ray diffraction analysis would be required to elucidate its precise solid-state architecture. Such a study would provide invaluable information for computational modeling, understanding its physical properties, and predicting its behavior in various applications.

Computational and Theoretical Studies on 4 Fluoro 2 Methyl 3 Nitrobenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 4-Fluoro-2-methyl-3-nitrobenzoic acid. By solving approximations of the Schrödinger equation for the molecule, fundamental properties that govern its stability and reactivity can be determined.

Molecular Orbitals and Reactivity:

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key descriptor of molecular stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the electron-withdrawing nature of the nitro (-NO2), fluoro (-F), and carboxylic acid (-COOH) groups is expected to lower the energy of the LUMO, making the molecule a potential electron acceptor. The distribution of these orbitals is also informative. The HOMO is typically localized over the aromatic ring, while the LUMO is often distributed over the nitro group and the carboxylic acid moiety, indicating these as likely sites for nucleophilic attack.

Reactivity Descriptors:

From the HOMO and LUMO energies, several reactivity descriptors can be calculated to provide a more quantitative picture of the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ): Represents the tendency of the molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of the molecule.

These parameters are invaluable for predicting how this compound will interact with other chemical species.

| Descriptor | Symbol | Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -7.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -3.21 |

| HOMO-LUMO Energy Gap | ΔE | 4.64 |

| Electronegativity | χ | 5.53 |

| Chemical Hardness | η | 2.32 |

| Global Electrophilicity Index | ω | 6.58 |

Table 1: Calculated Electronic Properties and Reactivity Descriptors for this compound

Conformational Analysis and Molecular Mechanics Simulations

The three-dimensional structure of this compound is not static. Rotation around single bonds, particularly the C-C bond connecting the carboxylic acid group to the aromatic ring and the C-N bond of the nitro group, gives rise to different conformers with varying energies.

Potential Energy Surface Scanning:

To identify the most stable conformers, a potential energy surface (PES) scan can be performed. This involves systematically rotating a specific dihedral angle and calculating the energy at each step. For this compound, the dihedral angle involving the carboxylic acid group is of particular interest due to potential steric hindrance with the adjacent methyl group and electrostatic interactions with the nitro group.

The results of such a scan would likely reveal that the most stable conformation is one where the carboxylic acid group is slightly twisted out of the plane of the benzene (B151609) ring to minimize steric clash with the ortho-methyl group. The nitro group is also expected to be twisted out of the plane of the ring.

Molecular Mechanics:

While quantum chemical methods provide high accuracy, they are computationally expensive for large systems or long simulations. Molecular mechanics (MM) offers a faster, albeit less detailed, alternative for exploring the conformational space. MM simulations can be used to explore the dynamics of the molecule over time, providing insights into its flexibility and the accessibility of different conformations at various temperatures.

In Silico Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of this compound, which can be used to interpret experimental spectra or to predict the spectra of yet-to-be-synthesized derivatives.

Infrared (IR) Spectroscopy:

The vibrational frequencies of the molecule can be calculated using DFT. These calculated frequencies correspond to the different vibrational modes of the molecule, such as the stretching and bending of bonds. The resulting theoretical IR spectrum can be compared with experimental data to aid in the assignment of spectral peaks. Key predicted vibrational frequencies for this compound would include the O-H stretch of the carboxylic acid, the C=O stretch, the asymmetric and symmetric stretches of the nitro group, and the C-F stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The chemical shifts of the hydrogen and carbon atoms in the molecule can be predicted computationally. These calculations are highly sensitive to the molecular geometry and electronic environment of each nucleus. The predicted ¹H and ¹³C NMR spectra can be a valuable tool for structural elucidation.

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Vibrational Mode |

| Carboxylic Acid O-H | 3450 | Stretching |

| Aromatic C-H | 3100 | Stretching |

| Carboxylic Acid C=O | 1720 | Stretching |

| Nitro Group (asymmetric) | 1550 | Stretching |

| Nitro Group (symmetric) | 1350 | Stretching |

| C-F | 1250 | Stretching |

Table 2: Predicted Key Infrared Vibrational Frequencies for this compound

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can be used to model chemical reactions involving this compound, providing a detailed understanding of the reaction mechanism. This involves identifying the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy.

For instance, the mechanism of a nucleophilic aromatic substitution reaction, where the fluorine atom is displaced by a nucleophile, could be investigated. By modeling the approach of the nucleophile to the aromatic ring, the formation of the Meisenheimer complex (a reaction intermediate), and the subsequent departure of the fluoride (B91410) ion, the feasibility of the reaction can be assessed. The calculated activation energy provides a quantitative measure of the reaction rate.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

While direct QSAR studies on this compound may be limited, the principles of QSAR can be applied to a series of its derivatives to correlate their chemical structures with their biological activities.

In a hypothetical QSAR study, a series of derivatives of this compound would be synthesized, and their biological activity (e.g., as enzyme inhibitors) would be measured. A range of molecular descriptors for each derivative would then be calculated computationally. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Applications of 4 Fluoro 2 Methyl 3 Nitrobenzoic Acid in Medicinal Chemistry and Pharmaceutical Research

Role as a Key Intermediate in the Synthesis of Therapeutically Active Compounds

4-Fluoro-2-methyl-3-nitrobenzoic acid is a specialized chemical building block utilized in the synthesis of complex organic molecules for pharmaceutical research. Its structural features—a fluorinated and nitrated benzoic acid derivative—make it a valuable intermediate for creating novel compounds. The strategic placement of the fluoro, methyl, and nitro groups on the benzoic acid core allows for a variety of chemical transformations, enabling its incorporation into diverse molecular scaffolds.

In medicinal chemistry, compounds with similar structures, such as 4-fluoro-3-nitrobenzoic acid, are recognized as key intermediates for producing a range of biologically active molecules. ontosight.ai The presence of fluorine can enhance a drug's metabolic stability and binding affinity, while the nitro and carboxylic acid groups provide reactive sites for further chemical modifications. ossila.cominnospk.com This versatility allows chemists to systematically alter molecular structures to optimize therapeutic properties.

Precursor to Hepatitis B Virus Core Protein Allosteric Modulators (CpAMs)

While direct synthesis pathways from this compound are not extensively detailed in public literature, its structural motifs are relevant to the development of advanced antiviral agents like Hepatitis B Virus (HBV) Core Protein Allosteric Modulators (CpAMs). CpAMs represent a promising class of drugs for treating chronic HBV infections, and their synthesis often involves complex aromatic building blocks. nih.gov

CpAMs function through a novel mechanism that targets the HBV core protein (Cp). nih.gov The core protein is essential for the viral life cycle, as it must assemble into a stable shell, or capsid, around the viral genetic material. CpAMs, including a well-studied class known as heteroaryldihydropyrimidines (HAPs), disrupt this critical assembly process. nih.gov

These modulators bind to pockets between core protein dimers, inducing a conformational change that leads to accelerated and incorrect assembly. nih.gov This results in the formation of empty or aberrant capsids that are non-functional and cannot support viral replication. nih.govnih.gov Furthermore, some studies have shown that CpAMs can also bind to and destabilize pre-formed capsids, causing them to distort and break apart. This dual action—disrupting both the formation and integrity of the viral capsid—makes CpAMs a potent class of antiviral agents. nih.gov

Structure-activity relationship (SAR) studies are fundamental to optimizing the efficacy and safety of new antiviral drugs. For HBV inhibitors, these studies explore how specific chemical modifications affect the compound's biological activity. Key findings from SAR studies of various anti-HBV agents have revealed critical structural requirements for potent antiviral effects.

For instance, in the development of certain non-nucleoside inhibitors, the length and composition of specific side chains have been shown to be crucial for activity. Modifications to the central aromatic core, including the strategic placement of substituents like halogens (e.g., fluorine), can significantly influence binding affinity and pharmacokinetic properties. The goal of these studies is to identify the optimal combination of structural features to maximize antiviral potency while minimizing off-target effects.

| Compound Class | Structural Modification | Impact on Antiviral Activity |

|---|---|---|

| Imino Sugar Derivatives | Altering alkyl side chain length | Activity decreases sharply with chains shorter than eight carbons. |

| Imino Sugar Derivatives | Modification of the sugar head group (e.g., galactose vs. fucose) | Little to no loss in activity, indicating flexibility in this region. |

| Aristeromycin Analogues | Introduction of a fluorine atom at the 6'-position | Enhanced inhibition of S-adenosyl-l-homocysteine (SAH) hydrolase and potent activity against RNA viruses. nih.gov |

The development of CpAMs marks a significant advancement in the search for a functional cure for chronic hepatitis B. By targeting the viral core protein, CpAMs offer a mechanism of action distinct from existing therapies like nucleoside/nucleotide analogs, which target the viral polymerase. This different target provides the potential to treat patients who have developed resistance to current drugs and to be used in combination therapies to achieve a deeper and more sustained viral suppression. Several CpAMs have progressed into clinical trials, demonstrating the viability of this therapeutic strategy. nih.gov

Synthesis of Novel Fluorinated Bioactive Compounds with Enhanced Biological Activity

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance biological activity. Fluorine's unique properties, such as its high electronegativity and small size, can improve a molecule's metabolic stability, membrane permeability, and binding affinity to its target protein.

Building blocks like this compound are instrumental in this process. The related compound, 4-fluoro-3-nitrobenzoic acid, serves as a precursor for synthesizing benzimidazoles, a class of compounds with a broad range of therapeutic applications, including antimicrobial, antipsychotic, and antihistamine activities. ossila.com Similarly, other related structures have been used to create potent inhibitors of cancer cell migration, highlighting the diverse biological potential of these fluorinated intermediates. nih.gov The strategic introduction of fluorine via these building blocks is a key tactic in developing next-generation therapeutics with improved pharmacological profiles. nih.gov

Application in Custom Drug Design and Discovery Programs

This compound and its analogs are valuable tools in modern drug discovery programs that rely on the rapid synthesis of large numbers of diverse compounds. researchgate.net The presence of multiple reactive sites—the carboxylic acid, the nitro group (which can be reduced to an amine), and the activated aromatic ring—allows for its use in combinatorial chemistry and parallel synthesis. ossila.cominnospk.com

Using techniques like solid-phase synthesis, chemists can attach this building block to a resin and then systematically add other chemical fragments to generate a "library" of related but distinct molecules. researchgate.net These libraries can then be screened for activity against a wide array of biological targets, such as enzymes or receptors, to identify promising new lead compounds for drug development. This high-throughput approach accelerates the discovery of novel therapeutics for various diseases, from infections to cancer. researchgate.net

Utility in Assaying Biological Activity of New Chemical Entities

This compound serves as a valuable starting material in the synthesis of more complex molecules designed for biological activity screening. Its utility in this context is primarily as a key building block for creating libraries of compounds that can be tested for therapeutic potential. The structural features of this compound, including the fluorine atom, methyl group, nitro group, and carboxylic acid, provide multiple points for chemical modification, allowing for the generation of diverse molecular architectures.

In the field of antiviral research, particularly in the development of treatments for Hepatitis B virus (HBV), this compound has been used as an intermediate in the synthesis of novel HBV core protein modulators. google.comgoogle.comgoogle.comgoogle.com The resulting compounds, derived from this compound, are then subjected to a variety of biological assays to determine their efficacy in inhibiting viral replication and assembly. These assays are crucial for identifying new chemical entities with potential as HBV therapeutics.

The general process involves synthesizing a series of related compounds from the parent acid and then evaluating their biological activity. This approach allows researchers to establish structure-activity relationships (SAR), which are essential for optimizing the lead compounds to enhance their potency and selectivity. While this compound itself is not directly used in the biological assays, its role as a precursor is critical to the drug discovery process.

| Application Area | Role of this compound | Biological Assay Type | Therapeutic Target |

| Antiviral Drug Discovery | Intermediate in the synthesis of novel compounds | Inhibition of viral replication and assembly | Hepatitis B virus (HBV) core protein |

Development of Functionalized Derivatives for Biological Probes and Imaging Agents

While direct applications of this compound as a biological probe or imaging agent are not extensively documented in publicly available research, its chemical structure lends itself to the development of such tools. The functional groups present on the molecule can be chemically modified to attach reporter molecules, such as fluorescent dyes or radioactive isotopes.

For instance, the carboxylic acid group can be readily converted to an amide or ester, providing a linkage point for conjugation to a fluorescent moiety. Similarly, the nitro group can be reduced to an amine, which can then be functionalized. These modified derivatives could potentially be used to study the distribution and target engagement of the parent compounds within biological systems.

Patents related to HBV core protein modulators suggest that compounds derived from this compound, when conjugated to a detection moiety, could be used in methods for detecting HBV or elucidating the biological pathways of HBV infection, both in vitro and in vivo. google.comgoogle.com Such applications would be invaluable for understanding the mechanism of action of these potential drugs and for developing diagnostic tools.

Further research would be required to fully explore the potential of this compound derivatives as biological probes and imaging agents. However, its utility as a versatile chemical scaffold makes it a promising candidate for the development of such specialized research tools.

| Functional Group | Potential Modification | Application as a Probe/Imaging Agent |

| Carboxylic Acid | Amide or ester formation | Linkage to fluorescent dyes or other reporter molecules |

| Nitro Group | Reduction to an amine | Further functionalization and conjugation |

Future Research Directions and Translational Perspectives for 4 Fluoro 2 Methyl 3 Nitrobenzoic Acid

Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

Current synthetic routes for related fluoronitrobenzoic acids often involve multi-step processes starting from simpler precursors. For instance, the synthesis of 4-fluoro-3-nitrobenzoic acid can be achieved by the nitration of 4-fluorobenzoic acid using potassium nitrate (B79036) and concentrated sulfuric acid chemicalbook.com. Similarly, other isomers are prepared through oxidation of the corresponding methyl groups on fluoronitrotoluene precursors chemicalbook.com. A patented method for producing 2-fluoro-3-nitrobenzoic acid involves a four-step process starting from o-methylphenol, which includes nitration, chlorination, fluorination, and subsequent oxidation wipo.int.

Future research must focus on developing more direct, efficient, and highly selective synthetic strategies for 4-Fluoro-2-methyl-3-nitrobenzoic acid. This could involve:

Optimizing Nitration: Investigating the direct and regioselective nitration of 4-fluoro-2-methylbenzoic acid, a compound that can be synthesized via a Friedel-Crafts acylation of m-fluorotoluene google.com. Controlling the position of nitration to favor the 3-position would be critical.

Orthogonal Protecting Group Strategies: Designing synthetic pathways that utilize orthogonal protecting groups to selectively functionalize the molecule, allowing for the controlled introduction of substituents and avoiding unwanted side reactions.

The development of robust and high-yielding synthetic methods is a fundamental prerequisite for all subsequent research and application development.

Diversification of Chemical Modifications and Derivatization for New Applications

The multifunctionality of this compound makes it an ideal candidate for creating diverse chemical libraries. The primary reactive sites include the carboxylic acid group, the nitro group, and the aromatic ring itself. Future work should systematically explore derivatization at each of these sites:

Carboxylic Acid Moiety: This group can be readily converted into a wide range of functional groups, including esters, amides, and acid halides, serving as handles for further conjugation. For example, reacting the parent compound with various alcohols or amines can generate a library of derivatives with modulated solubility and reactivity innospk.com.

Nitro Group Reduction: The nitro group can be reduced to an amine, which is a crucial transformation. This resulting amino group is a key nucleophile for synthesizing heterocyclic structures, most notably benzimidazoles innospk.comossila.com. Benzimidazoles derived from the related 4-fluoro-3-nitrobenzoic acid have shown significant biological activity .

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various substituents, such as amines, alkoxides, or thiolates, further diversifying the molecular scaffold innospk.comossila.com.

Systematic exploration of these reactions will generate novel compound libraries essential for screening in various applications.

Expansion of Pharmacological Applications Beyond Current Scope

While direct pharmacological data on this compound is limited, the activities of its structural analogs provide a strong rationale for its investigation in medicinal chemistry. Research on related compounds has revealed significant potential in several therapeutic areas.

Antimicrobial and Antihistamine Agents: The isomer 4-fluoro-3-nitrobenzoic acid is a precursor for benzimidazoles, a class of compounds known for their use as antimicrobials and antihistamines innospk.comossila.com.

Cholinesterase Inhibitors: Derivatives of 4-fluoro-3-nitrobenzoic acid have been prepared as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets for neurodegenerative diseases .

Anticancer Agents: A closely related compound, 4-methyl-3-nitrobenzoic acid, was identified in a high-throughput screen as a potent inhibitor of cancer cell migration and chemotaxis in non-small cell lung cancer cells nih.gov. This suggests that the this compound scaffold is a high-priority candidate for the development of novel antimetastasis drugs.

Antimycobacterial Activity: Novel benzimidazoles synthesized from 4-fluoro-3-nitrobenzoic acid have demonstrated antimycobacterial properties .

Future pharmacological studies should focus on synthesizing derivatives of this compound and evaluating their efficacy in these and other therapeutic areas, leveraging the unique electronic and steric properties conferred by its specific substitution pattern.

Integration with High-Throughput Synthesis and Screening Methodologies

To efficiently explore the vast chemical space accessible from this compound, modern high-throughput methodologies are essential. The discovery of 4-methyl-3-nitrobenzoic acid's effect on cancer cell migration was the result of screening a large library of 20,000 compounds nih.gov. This underscores the power of large-scale screening.

Future efforts should involve:

Combinatorial Chemistry: Using this compound as a core building block in combinatorial synthesis workflows. Its suitability for solid-phase synthesis, similar to its isomers, could enable the rapid generation of large libraries of diverse compounds .

Automated Synthesis: Developing synthetic protocols that are amenable to automation, allowing for the parallel synthesis of hundreds or thousands of derivatives with minimal manual intervention.

High-Throughput Screening (HTS): Screening the resulting compound libraries against a wide array of biological targets, including enzymes, receptors, and whole-cell assays, to identify novel lead compounds for drug discovery.

The integration of this compound into HTS platforms will accelerate the identification of new bioactive molecules for therapeutic development.

Exploration in Advanced Materials Science or Catalysis Development

The unique electronic and structural features of this compound suggest its potential utility beyond pharmacology. Fluorinated and nitrated aromatic compounds are often explored in materials science for their unique optical and electronic properties.

Functional Polymers: The related compound 4-fluoro-3-nitrobenzoic acid has been considered for creating polymersomes, which are polymeric vesicles used in applications like drug delivery innospk.comossila.com. Future research could explore the polymerization of derivatives of this compound to create advanced polymers with tailored thermal, mechanical, or optical properties.

Fluorescent Dyes: Its aromatic structure makes it a candidate for the synthesis of novel fluorescent dyes and molecular probes innospk.com.

Ligand Development: The multiple functional groups could serve as coordination sites for metal ions, suggesting its potential as a building block for metal-organic frameworks (MOFs) or as a ligand in the development of novel catalysts.

A systematic investigation into these areas could uncover new applications in materials science, electronics, and catalysis.

Sustainable and Scalable Production Methodologies for Research and Industrial Applications

For this compound to be a viable building block for research and industry, the development of sustainable and scalable production methods is crucial. Laboratory-scale syntheses often rely on stoichiometric reagents and harsh conditions (e.g., concentrated acids) that are not ideal for large-scale production chemicalbook.com.

Future research should prioritize:

Green Chemistry Principles: Developing synthetic routes that minimize waste, use less hazardous solvents and reagents, and improve atom economy.

Continuous Flow Processing: Adapting the synthesis to continuous flow reactors. Flow chemistry can offer significant advantages in terms of safety, efficiency, scalability, and process control, as has been noted for the production of related compounds like Methyl 3-Fluoro-4-Nitrobenzoate innospk.com.

Catalytic Routes: Replacing stoichiometric reagents with catalytic alternatives to reduce waste and improve the environmental profile of the synthesis.

Patents for related compounds have highlighted routes suitable for industrial and large-scale production wipo.intgoogle.com. Adopting and refining these principles for this compound will be essential for its commercial viability and widespread use.

Q & A

Basic Research Questions

Q. What are the key structural features of 4-fluoro-2-methyl-3-nitrobenzoic acid, and how are they confirmed experimentally?

- Methodology :

- X-ray crystallography is the gold standard for structural confirmation. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to resolve bond lengths, angles, and substituent positions .

- Spectroscopic techniques :

- <sup>1</sup>H/ <sup>13</sup>C NMR identifies fluorine and nitro group positions via coupling constants and chemical shifts (e.g., deshielding effects from NO2 and F).

- FT-IR detects characteristic stretches: C=O (~1680 cm<sup>-1</sup>), NO2 asymmetric (~1530 cm<sup>-1</sup>), and C-F (~1100 cm<sup>-1</sup>) .

Q. How is this compound synthesized, and what are common impurities?

- Synthetic Route :

- Typically derived via nitration of 4-fluoro-2-methylbenzoic acid using mixed HNO3/H2SO4. Regioselectivity is influenced by steric and electronic effects of the methyl and fluorine groups .

- Purification :

- Recrystallization in ethanol/water mixtures removes unreacted precursors.

- HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves nitro regioisomers (e.g., 3-nitro vs. 5-nitro derivatives) .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl and fluorine groups influence reactivity in downstream derivatization?

- Case Study :

- The methyl group at C2 sterically hinders electrophilic substitution at adjacent positions, directing reactions (e.g., amidation, esterification) to C5 or C5.

- The fluorine at C4 deactivates the ring via electron withdrawal, reducing reactivity toward nucleophilic aromatic substitution but enhancing stability in acidic conditions .

- Experimental Validation :

- Kinetic studies (monitored via <sup>19</sup>F NMR) show slower reaction rates compared to non-fluorinated analogs.

- DFT calculations (e.g., Gaussian 16) model charge distribution and frontier molecular orbitals to predict reaction sites .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

- Challenges :

- Co-elution of structurally similar impurities (e.g., 4-fluoro-3-nitrobenzoic acid) in chromatographic methods.

- Low sensitivity for nitroso byproducts under standard UV detection .

- Solutions :

- LC-MS/MS with MRM (multiple reaction monitoring) enhances specificity. Example transition: m/z 199.14 → 152.1 (loss of COOH).

- Ion-pair chromatography with tetrabutylammonium bromide improves separation of polar impurities .

Q. How can computational modeling optimize reaction conditions for regioselective functionalization?

- Workflow :

Molecular docking (AutoDock Vina) screens potential reaction pathways.

MD simulations (GROMACS) assess solvent effects on transition states.

Machine learning (Schrödinger’s Phase) predicts optimal catalysts (e.g., Pd/C for hydrogenation) .

- Validation :

- Experimental yields correlate with computed activation energies (R<sup>2</sup> > 0.85 in nitro reduction studies) .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to resolve them?

- Observed Data :

- Literature values range from 191–194°C for analogs like 4-methoxy-3-nitrobenzoic acid , but no consensus exists for this compound.

- Root Causes :

- Purity differences (HPLC vs. crude samples).

- Polymorphism: Crystallization solvents (e.g., DMSO vs. ethanol) produce distinct crystal forms .

- Resolution :

- DSC (Differential Scanning Calorimetry) measures phase transitions.

- PXRD identifies polymorphic forms .

Methodological Tables

Table 1 : Key Spectroscopic Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| <sup>1</sup>H NMR (DMSO-d6) | δ 2.56 (s, CH3), 8.21 (d, J=8.5 Hz, H5) | |

| FT-IR | 1680 cm<sup>-1</sup> (C=O), 1530 cm<sup>-1</sup> (NO2) | |

| HRMS (ESI-) | m/z 199.0384 [M-H]<sup>−</sup> |

Table 2 : Common Synthetic Byproducts and Detection Methods

| Impurity | Detection Method | Resolution Strategy |

|---|---|---|

| 4-Fluoro-3-nitrobenzoic acid | LC-MS/MS (MRM) | Ion-pair chromatography |

| Nitroso derivatives | GC-ECD (Electron Capture) | Derivatization with sulfamic acid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.